molecular formula C9H15BrO2 B6197773 methyl 2-[1-(bromomethyl)cyclopentyl]acetate CAS No. 2694729-47-8

methyl 2-[1-(bromomethyl)cyclopentyl]acetate

Cat. No.: B6197773
CAS No.: 2694729-47-8
M. Wt: 235.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[1-(bromomethyl)cyclopentyl]acetate is an organic compound belonging to the family of cyclopentanes. It is a colorless liquid with a boiling point of approximately 150°C and a molecular weight of 243.14 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(bromomethyl)cyclopentyl]acetate typically involves the bromination of cyclopentylmethyl acetate. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(bromomethyl)cyclopentyl]acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction Reactions: The compound can be reduced to form the corresponding cyclopentylmethyl acetate.

    Oxidation Reactions: The compound can be oxidized to form cyclopentylmethyl acetate derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines. The reactions are typically carried out in polar solvents such as water or ethanol.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide yield cyclopentylmethyl acetate, while reduction reactions yield the corresponding alcohol.

Scientific Research Applications

Methyl 2-[1-(bromomethyl)cyclopentyl]acetate has numerous applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-[1-(bromomethyl)cyclopentyl]acetate involves its interaction with various molecular targets. The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis. The compound’s effects are mediated through its ability to participate in these reactions, which can alter the structure and function of target molecules.

Comparison with Similar Compounds

Methyl 2-[1-(bromomethyl)cyclopentyl]acetate can be compared with other similar compounds such as:

    Cyclopentylmethyl acetate: Lacks the bromine atom, making it less reactive in substitution reactions.

    Methyl 2-[1-(chloromethyl)cyclopentyl]acetate: Contains a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.

    Methyl 2-[1-(iodomethyl)cyclopentyl]acetate: Contains an iodine atom, which is more reactive than bromine in substitution reactions.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

CAS No.

2694729-47-8

Molecular Formula

C9H15BrO2

Molecular Weight

235.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.